2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride is an alanine derivative, specifically a pyridine-substituted amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and alanine derivatives.
Reaction Conditions: The reaction involves the coupling of pyridine with alanine under controlled conditions. This is usually achieved through a series of steps including protection, activation, and deprotection of functional groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It is involved in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis.
Comparison with Similar Compounds
- 2-Amino-3-(pyridin-3-YL)propanoic acid
- 2-Amino-3-(pyridin-2-YL)propanoic acid
- 3-Amino-2-(pyridin-4-YL)propanoic acid dihydrochloride
Comparison:
- Structural Differences: The position of the pyridine ring substitution varies among these compounds, leading to differences in their chemical properties and reactivity.
- Unique Properties: 2-Amino-3-(pyridin-4-YL)propanoic acid dihydrochloride is unique due to its specific substitution pattern, which influences its interaction with biological targets and its potential applications .
Properties
IUPAC Name |
2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.